molecular formula C10H18OSi B14256875 (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline CAS No. 247063-87-2

(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline

Cat. No.: B14256875
CAS No.: 247063-87-2
M. Wt: 182.33 g/mol
InChI Key: UNNMTPDNXKCVAE-SNVBAGLBSA-N
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Description

(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is a unique organosilicon compound characterized by its distinct structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes a dihydrooxasiline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline typically involves several key steps. One common synthetic route includes the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. For instance, the preparation might involve the use of trimethylsilyl chloride and a suitable alkene in the presence of a catalyst to facilitate the formation of the dihydrooxasiline ring. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the dihydrooxasiline ring or the attached alkyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds. In biology, it has potential applications in the development of novel biomaterials due to its unique structural properties. In medicine, research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations. Industrially, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is used in the production of specialty polymers and coatings, where its unique properties can enhance performance characteristics.

Mechanism of Action

The mechanism by which (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline exerts its effects is primarily through interactions with specific molecular targets. These interactions often involve the silicon atom in the dihydrooxasiline ring, which can form bonds with various biological molecules. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes, depending on the specific application and context.

Comparison with Similar Compounds

When compared to other similar compounds, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline stands out due to its unique structural features and reactivity. Similar compounds might include other organosilicon compounds with different substituents on the silicon atom or variations in the ring structure. For example, compounds like (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasilane or (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiloxane share some similarities but differ in their specific chemical properties and applications.

Properties

CAS No.

247063-87-2

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline

InChI

InChI=1S/C10H18OSi/c1-8(2)10-9(3)6-7-12(4,5)11-10/h6,10H,1,7H2,2-5H3/t10-/m1/s1

InChI Key

UNNMTPDNXKCVAE-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC[Si](O[C@@H]1C(=C)C)(C)C

Canonical SMILES

CC1=CC[Si](OC1C(=C)C)(C)C

Origin of Product

United States

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